molecular formula C15H17N5OS B2487497 3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole CAS No. 1014072-39-9

3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2487497
CAS No.: 1014072-39-9
M. Wt: 315.4
InChI Key: DYZHADQJTDSTRR-UHFFFAOYSA-N
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Description

3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl halides and thiol derivatives.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through condensation reactions involving hydrazine and 1,3-dicarbonyl compounds, followed by further functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolyl or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives.

Scientific Research Applications

3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole and pyrazolyl groups are known for their potential as pharmacophores in drug design, particularly for antifungal, antibacterial, and anticancer agents.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms due to its unique structure.

    Material Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.

    Agricultural Chemistry: It may serve as a lead compound for the development of new agrochemicals with enhanced efficacy and selectivity.

Mechanism of Action

The mechanism of action of 3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazolyl groups can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzylthio group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylthio)-4H-1,2,4-triazole: Lacks the pyrazolyl and methoxy groups, resulting in different chemical properties and biological activities.

    5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole: Lacks the benzylthio group, which may affect its binding affinity and selectivity.

    3-(benzylthio)-5-(1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole: Lacks the methoxy group, potentially altering its solubility and reactivity.

Uniqueness

The presence of the benzylthio, methoxy, and pyrazolyl groups in 3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties, such as enhanced binding affinity, selectivity, and potential for diverse biological activities.

Properties

IUPAC Name

3-benzylsulfanyl-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-19-9-12(14(18-19)21-3)13-16-17-15(20(13)2)22-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZHADQJTDSTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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